3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS No.: 1189908-19-7
Cat. No.: VC4366060
Molecular Formula: C21H23N3O5S
Molecular Weight: 429.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189908-19-7 |
|---|---|
| Molecular Formula | C21H23N3O5S |
| Molecular Weight | 429.49 |
| IUPAC Name | 3-(4-methoxyphenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
| Standard InChI | InChI=1S/C21H23N3O5S/c1-28-16-5-3-15(4-6-16)19-20(25)23-21(22-19)11-13-24(14-12-21)30(26,27)18-9-7-17(29-2)8-10-18/h3-10H,11-14H2,1-2H3,(H,23,25) |
| Standard InChI Key | WHFHRAOCGMLMFO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)NC2=O |
Introduction
Chemical Formula
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IUPAC Name: 3-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Molecular Formula: C19H21N3O5S
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Molecular Weight: Approximately 403.46 g/mol
Structural Features
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The compound contains:
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A spirocyclic system: A bicyclic structure where two rings share a single atom.
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A triazaspiro scaffold: Three nitrogen atoms integrated into the spirocyclic framework.
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Methoxyphenyl groups: Two aromatic rings each substituted with a methoxy (-OCH3) group.
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A sulfonyl functional group (-SO2-) attached to one of the aromatic rings.
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Key Characteristics
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Polarity: The presence of sulfonyl and methoxy groups increases polarity, enhancing solubility in polar solvents.
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Stability: The spirocyclic framework often imparts structural rigidity and stability.
Synthesis
The synthesis of compounds like this typically involves multi-step organic reactions. While specific protocols for this compound are not readily available, similar spirocyclic compounds are synthesized through the following general steps:
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Formation of the Triazine Core:
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Reacting amines with aldehydes or ketones under controlled conditions to form triazine derivatives.
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Spirocyclization:
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Introducing a cyclic ketone or lactam to form the spirocyclic structure via cyclization reactions (e.g., cycloaddition or condensation).
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Functionalization:
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Attaching methoxyphenyl and sulfonyl groups using electrophilic aromatic substitution or sulfonation reactions.
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Example Reaction Scheme
| Step | Reagents | Products |
|---|---|---|
| 1 | Amine + Ketone | Triazine intermediate |
| 2 | Triazine + Cyclic ketone | Spirocyclic compound |
| 3 | Methoxyphenyl chloride + Sulfonyl chloride | Functionalized product |
Spectroscopic Techniques
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NMR (Nuclear Magnetic Resonance):
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Proton (H) and Carbon (C) NMR can confirm the presence of methoxy groups and aromatic protons.
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Chemical shifts for sulfonyl groups appear in characteristic regions.
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Mass Spectrometry (MS):
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Provides molecular ion peaks corresponding to , confirming molecular weight.
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Infrared Spectroscopy (IR):
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Peaks for sulfonyl groups () appear around 1150–1350 cm.
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Methoxy group vibrations are observed near 2830–2950 cm.
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Pharmaceutical Potential
Spirocyclic compounds are widely studied for their biological activity due to their unique three-dimensional structures, which enhance binding specificity to biological targets.
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Anticancer Activity:
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Similar spirocyclic compounds have shown promise as inhibitors of enzymes involved in cancer progression.
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Antimicrobial Agents:
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The sulfonyl group may enhance activity against bacterial enzymes by mimicking substrate structures.
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CNS Activity:
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Spirocyclic frameworks are being explored for their potential as central nervous system (CNS) agents due to their stability and ability to cross the blood-brain barrier.
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Material Science
The rigidity of spirocyclic compounds makes them useful in designing advanced materials such as liquid crystals or polymers with unique optical properties.
Challenges
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Synthesis Complexity: Multi-step synthesis can be time-consuming and costly.
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Limited Solubility: Despite polar groups, large aromatic systems may reduce water solubility.
Future Research Directions
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Optimizing synthetic routes for higher yield and purity.
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Investigating bioactivity through computational docking studies and in vitro assays.
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Exploring derivatives by modifying methoxy or sulfonyl groups for enhanced activity.
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